molecular formula C19H20F2N2 B11516136 N-(3,4-difluorophenyl)-3,3,6,7-tetramethyl-4H-isoquinolin-1-amine

N-(3,4-difluorophenyl)-3,3,6,7-tetramethyl-4H-isoquinolin-1-amine

Cat. No.: B11516136
M. Wt: 314.4 g/mol
InChI Key: XIWDXLUKDNYCFQ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3,3,6,7-tetramethyl-4H-isoquinolin-1-amine is a synthetic organic compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a difluorophenyl group attached to the isoquinoline core, which is further substituted with tetramethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3,3,6,7-tetramethyl-4H-isoquinolin-1-amine typically involves a multi-step processThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium on carbon, can also enhance the reaction rates and yields. The final product is typically purified using techniques like recrystallization or column chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3,3,6,7-tetramethyl-4H-isoquinolin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

Scientific Research Applications

N-(3,4-difluorophenyl)-3,3,6,7-tetramethyl-4H-isoquinolin-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3,3,6,7-tetramethyl-4H-isoquinolin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the accumulation of acetylated histones and altered gene expression. This can result in the induction of cell cycle arrest and apoptosis in cancer cells. The compound may also interact with neurotransmitter receptors in the brain, modulating their activity and affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-difluorophenyl)-3,3,6,7-tetramethyl-4H-isoquinolin-1-amine is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research in medicinal chemistry and materials science .

Properties

Molecular Formula

C19H20F2N2

Molecular Weight

314.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3,3,6,7-tetramethyl-4H-isoquinolin-1-amine

InChI

InChI=1S/C19H20F2N2/c1-11-7-13-10-19(3,4)23-18(15(13)8-12(11)2)22-14-5-6-16(20)17(21)9-14/h5-9H,10H2,1-4H3,(H,22,23)

InChI Key

XIWDXLUKDNYCFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=NC(C2)(C)C)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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